molecular formula C25H23N3O2S2 B2840228 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide CAS No. 864859-85-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide

Cat. No.: B2840228
CAS No.: 864859-85-8
M. Wt: 461.6
InChI Key: BMJFFZBNOGXEHX-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant research findings.

Synthesis and Structural Characterization

The compound can be synthesized through various organic reactions involving benzothiazole derivatives and thieno-pyridine frameworks. The synthetic pathway typically involves:

  • Knoevenagel Condensation : This reaction is often employed to form the core structure by condensing appropriate aldehydes with active methylene compounds.
  • Cyclization Reactions : Following the initial condensation, cyclization reactions are used to form the thieno-pyridine ring system.
  • Acetylation : The introduction of the acetyl group at the nitrogen position enhances the compound's biological properties.

The structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular framework and stereochemistry.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, recent studies have shown that similar benzothiazole derivatives possess inhibitory concentrations against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that modifications in the structure can lead to enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

Anticancer Activity

The antiproliferative effects of related compounds have also been documented. For example, certain derivatives demonstrated IC50 values in the low micromolar range against lung carcinoma cell lines (NCI-H460). Specifically:

CompoundIC50 (μM)Cell Line
11a5–15NCI-H460
12a<10NCI-H460

These findings indicate that structural modifications can significantly influence anticancer efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : The presence of benzothiazole and thieno-pyridine moieties may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study published in Molecules highlighted the synthesis of new benzothiazole derivatives with promising antibacterial activity against N. gonorrhoeae, showcasing MIC values as low as 62.5 μg/mL .
  • Another investigation focused on the antiproliferative effects of benzothiazole derivatives against various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its antimicrobial properties . Recent studies have indicated that derivatives of benzothiazole exhibit significant activity against various pathogens, including bacteria and fungi. The incorporation of the tetrahydrothieno-pyridine moiety enhances its biological activity due to improved interaction with biological targets.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

This table summarizes the minimum inhibitory concentration (MIC) and percentage inhibition of selected compounds derived from benzothiazole, indicating the effectiveness of these compounds against microbial strains .

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide has also been studied for its anticancer properties . Research suggests that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Mechanism

A study demonstrated that a related compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved the inhibition of specific kinases that are overactive in cancerous tissues. This selectivity could lead to fewer side effects compared to traditional chemotherapeutics.

Potential Therapeutic Uses

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further development as a therapeutic agent. Current research is exploring its use in:

  • Targeted Cancer Therapy : By leveraging its ability to inhibit specific pathways involved in tumor growth.
  • Infectious Disease Treatment : As an alternative or adjunct to existing antibiotics, especially in the face of rising antibiotic resistance.

Conclusion and Future Directions

The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Ongoing research is crucial to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings.

Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : To enhance potency and reduce toxicity.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-16(29)28-14-13-18-21(15-28)32-25(27-22(30)12-11-17-7-3-2-4-8-17)23(18)24-26-19-9-5-6-10-20(19)31-24/h2-10H,11-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJFFZBNOGXEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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